molecular formula C18H15NO2S2 B2948668 (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 848986-42-5

(Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2948668
CAS No.: 848986-42-5
M. Wt: 341.44
InChI Key: ZOOKFWNTZOPYMC-RMASLCFXSA-N
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Description

The compound (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a 2-thioxothiazolidin-4-one core substituted with a 2,3-dimethylphenyl group at position 3 and an (E)-configured furyl allylidene moiety at position 3. Its synthesis likely follows a Knoevenagel condensation pathway, analogous to methods described for structurally similar compounds (e.g., benzylidene-substituted thiazolidinones) . Key structural features include:

  • Z-configuration of the thiazolidinone double bond.
  • E-configuration of the allylidene group conjugated to the furan ring.
  • Steric and electronic modulation via the 2,3-dimethylphenyl substituent and furan heterocycle.

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-12-6-3-9-15(13(12)2)19-17(20)16(23-18(19)22)10-4-7-14-8-5-11-21-14/h3-11H,1-2H3/b7-4+,16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOKFWNTZOPYMC-RMASLCFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(2,3-dimethylphenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiazolidinones typically involves the condensation of rhodanine derivatives with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenyl derivatives with furan-containing aldehydes under controlled conditions. This method allows for the introduction of functional groups that enhance biological activity.

Biological Activity Overview

Thiazolidinones, including the compound discussed, exhibit a wide range of biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties. For instance, modifications at specific positions can enhance their ability to inhibit lipid peroxidation and scavenge free radicals .
  • Antimicrobial Activity : The compound has demonstrated antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
  • Anticancer Properties : Various thiazolidinone derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In particular, studies indicate that similar compounds exhibit IC50 values in the low micromolar range against breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines .

The mechanisms underlying the biological activity of thiazolidinones often involve:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit serine proteases relevant to viral infections or bacterial growth .
  • Modulation of Signaling Pathways : Some compounds have been shown to interfere with signaling pathways related to cell proliferation and apoptosis, contributing to their anticancer effects .

Case Studies

  • Anticancer Activity : A study on a related thiazolidinone showed potent cytotoxicity against multiple cancer cell lines with IC50 values as low as 0.11 µM for HT-29 cells. The mechanism was linked to the inhibition of tyrosine-protein kinases involved in cancer progression .
  • Antimicrobial Efficacy : Research indicated that certain thiazolidinone derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Data Tables

Biological ActivityCompoundIC50/MIC ValuesReference
AntioxidantThis compoundEC50 not specified
AntibacterialSimilar Thiazolidinone DerivativeMIC 16–32 mg/ml
AnticancerRelated CompoundIC50 = 0.11 µM (HT-29)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazolidinone Core

The target compound differs from analogs primarily in its substituents:

Compound Substituent at Position 3 Substituent at Position 5 Key Synthetic Conditions
Target Compound 2,3-Dimethylphenyl (E)-3-(Furan-2-yl)allylidene Acetic acid, NaOAc, reflux
(Z)-5-(Substituted Benzylidene)-2-thioxothiazolidin-4-ones Varied phenyl groups (e.g., 4-methoxy) Substituted benzylidene Similar reflux with NaOAc
5-(Z)-Arylidene-2-arylidenehydrazono derivatives 4-Hydroxyphenyl Arylidenehydrazono groups DMF/AcOH, reflux with oxocompounds
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one Phenyl 2-Hydroxybenzylidene Aqueous K₂CO₃, HCl neutralization

Key Observations :

  • The furan-2-yl allylidene moiety provides a conjugated, heteroaromatic system distinct from benzylidene or hydroxybenzylidene groups, which may enhance π-π stacking or alter redox properties .
Crystallographic and Conformational Differences

Crystal structures of related compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one) reveal planar thiazolidinone rings and intermolecular hydrogen bonding (e.g., C–H⋯S, O–H⋯O) that stabilize dimers . In contrast, the furan-2-yl allylidene group in the target compound may reduce hydrogen-bonding capacity compared to hydroxy-substituted analogs but introduce furan-mediated C–H⋯π interactions.

Solubility and Stability
  • The furan-2-yl allylidene group in the target compound likely enhances lipophilicity, favoring lipid bilayer penetration.
  • 2,3-Dimethylphenyl substitution may increase steric shielding of the thiazolidinone core, enhancing metabolic stability compared to unsubstituted phenyl analogs .
Bioactivity Trends

While direct bioactivity data for the target compound is unavailable, structurally related thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • Hydroxybenzylidene derivatives show enhanced antibacterial activity due to H-bond interactions with bacterial enzymes .

Comparative Data Table

Property Target Compound (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one
Molecular Weight ~370 g/mol ~315 g/mol ~327 g/mol
Key Substituents 2,3-Dimethylphenyl, furyl allylidene 4-Methoxybenzylidene 2-Hydroxybenzylidene, phenyl
Synthetic Yield Not reported 65–80% 70% (recrystallized from ethyl acetate)
Hydrogen Bonding Limited (no –OH groups) Moderate (C–H⋯S) Strong (O–H⋯O, C–H⋯S)
Predicted logP ~3.5 (estimated) ~2.8 ~2.3

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